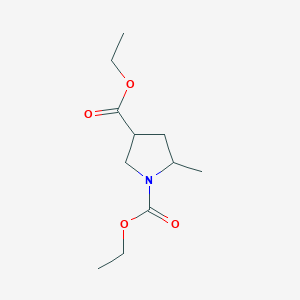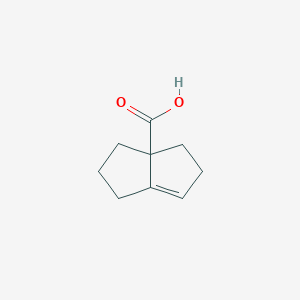
(2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a dodecyl-substituted hydroxyphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and 5-dodecyl-2-hydroxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Formation of the acylium ion: The benzoyl chloride reacts with aluminum chloride to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with the aromatic ring of (2-chlorophenyl)acetic acid, resulting in the formation of the desired ketone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methanone
- (4-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone
Comparison:
Structural Differences: While similar in structure, these compounds differ in the position of the chlorine atom and the length of the alkyl chain.
Chemical Properties: These differences can lead to variations in their chemical reactivity and physical properties.
Applications: The unique structure of (2-Chlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone makes it particularly suitable for specific applications, such as in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
61679-46-7 |
|---|---|
Molecular Formula |
C25H33ClO2 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
(2-chlorophenyl)-(5-dodecyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(27)22(19-20)25(28)21-15-12-13-16-23(21)26/h12-13,15-19,27H,2-11,14H2,1H3 |
InChI Key |
XEXCTCVLWHUFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole](/img/structure/B14569479.png)
![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)



![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)



